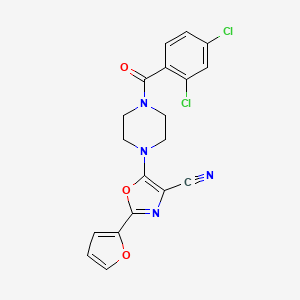

5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile

Description

5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile is a heterocyclic compound featuring a piperazine core substituted with a 2,4-dichlorobenzoyl group, an oxazole ring with a furan-2-yl substituent, and a carbonitrile functional group. Its structure combines electron-withdrawing (chlorine, carbonitrile) and aromatic (furan, benzoyl) moieties, which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name |

5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N4O3/c20-12-3-4-13(14(21)10-12)18(26)24-5-7-25(8-6-24)19-15(11-22)23-17(28-19)16-2-1-9-27-16/h1-4,9-10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWYTQNQVXGWOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)C#N)C(=O)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions The process may start with the preparation of intermediate compounds such as 2,4-dichlorobenzoyl chloride, which is then reacted with piperazine to form a key intermediate

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, purification techniques like chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furan-2,3-dione derivatives, while reduction of the carbonitrile group could produce primary amines.

Scientific Research Applications

Anticancer Properties

One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of piperazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain related compounds can inhibit cell proliferation and induce apoptosis in cancer cells such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cell lines .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile | K562 | 0.18 | Tyrosinase inhibition |

| Related Piperazine Derivative | MCF-7 | 0.25 | Apoptosis induction |

Enzyme Inhibition

The compound has also demonstrated enzyme inhibition properties, particularly against tyrosinase, an enzyme involved in melanin production. This inhibition could have implications in treating hyperpigmentation disorders or as a cosmetic agent. The competitive inhibition observed with low IC50 values suggests strong potential for therapeutic applications.

Antipsychotic Effects

There is emerging evidence that piperazine derivatives can exhibit antipsychotic properties. The structural similarities between this compound and known antipsychotics suggest it may interact with dopamine receptors, potentially offering new avenues for treatment in psychiatric disorders .

Neuroprotective Effects

Some studies have pointed to neuroprotective effects associated with compounds containing piperazine moieties. This could be relevant for developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease, where oxidative stress plays a significant role .

Case Studies and Research Findings

- Case Study on Anticancer Activity : A study published in Molecules assessed the cytotoxic effects of various piperazine derivatives against multiple cancer cell lines. The results indicated that modifications to the piperazine structure significantly impacted the anticancer activity, with some derivatives showing IC50 values below 0.20 μM against K562 cells .

- Enzyme Inhibition Research : Another research article focused on the enzyme inhibition capabilities of similar compounds, demonstrating that certain derivatives could effectively inhibit tyrosinase activity at low concentrations, indicating potential for cosmetic applications in skin lightening.

- Neuroprotective Studies : Research exploring the neuroprotective properties of piperazine derivatives found that these compounds could reduce oxidative stress markers in neuronal cells, suggesting their potential use in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of certain pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Note: Molecular formulas for the target and analogs are inferred from structural data in the evidence.

Key Observations:

Chlorine vs. Fluorine Substitution :

- The dichloro substitution in the target compound increases molecular mass (~440 g/mol) compared to difluoro analogs (394.38 g/mol) . Chlorine’s higher atomic weight and lipophilicity may enhance membrane permeability but could also elevate toxicity risks .

- Fluorine’s electronegativity improves metabolic stability and hydrogen-bonding capacity, as seen in ’s compound .

Positional Effects of Substituents :

- The 2,4-dichloro configuration on the benzoyl group creates a planar, electron-deficient aromatic system, favoring interactions with hydrophobic enzyme pockets. In contrast, the 3-chloro analog () may exhibit reduced steric clashes due to meta-substitution .

Methyl vs. Halogen Substitutions :

- The 3-methylbenzoyl group in ’s compound introduces electron-donating effects, which could diminish electrophilic reactivity compared to halogenated derivatives .

Biological Activity

5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. Its unique structure, which includes a piperazine moiety and a furan ring, suggests diverse mechanisms of action and therapeutic applications.

The compound's molecular formula is with a molecular weight of 445.3 g/mol. It features a dichlorobenzoyl group attached to a piperazine ring, which is known for its role in various pharmacological agents.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 445.3 g/mol |

| CAS Number | 946244-87-7 |

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in key signaling pathways. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially affecting pathways related to cancer cell proliferation and survival.

Anticancer Properties

Research indicates that compounds similar to 5-(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile exhibit significant anticancer activity. For instance, studies have shown that piperazine derivatives can inhibit the growth of non-small cell lung cancer (NSCLC) cells by inducing apoptosis and cell cycle arrest. The dichlorobenzoyl group may enhance this effect through specific interactions with cancer-related proteins.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it may target kinases or proteases that are overexpressed in various tumors, thereby disrupting their function and leading to reduced tumor growth.

Case Studies

- In vitro studies : A study conducted on NSCLC cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

- In vivo studies : Animal models treated with the compound showed a marked reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent in cancer treatment .

- Comparative Analysis : When compared to other piperazine derivatives, this compound exhibited superior potency in inhibiting cell proliferation in various cancer types, highlighting its unique structure as a contributing factor to its efficacy .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that the compound may cause skin irritation and is harmful if ingested. Further studies are required to establish a comprehensive safety profile before clinical applications can be considered .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.